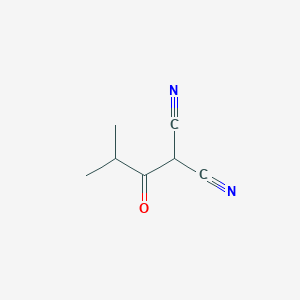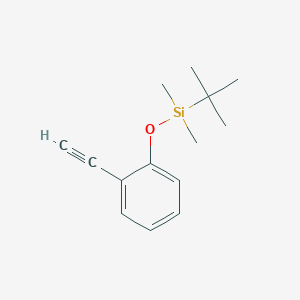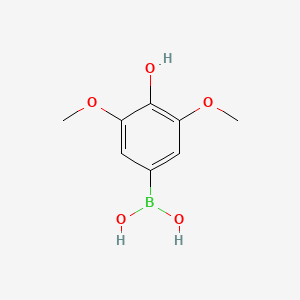
4-Hydroxy-3,5-dimethoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and methoxy groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols and Quinones: Formed in oxidation reactions.
Substituted Phenyl Compounds: Formed in substitution reactions.
Applications De Recherche Scientifique
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Used in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyphenylboronic Acid: Similar structure but lacks the hydroxy group.
4-Hydroxyphenylboronic Acid: Similar structure but lacks the methoxy groups.
2,6-Dimethoxyphenylboronic Acid: Similar structure but with different substitution pattern.
Uniqueness
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Propriétés
Formule moléculaire |
C8H11BO5 |
|---|---|
Poids moléculaire |
197.98 g/mol |
Nom IUPAC |
(4-hydroxy-3,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10-12H,1-2H3 |
Clé InChI |
JUOJURYQNDQDEY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)OC)O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


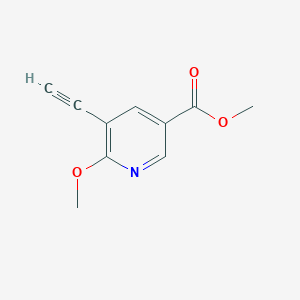
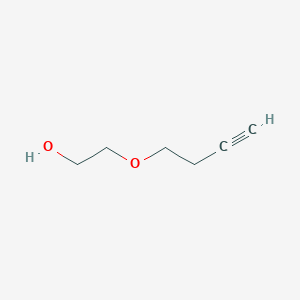
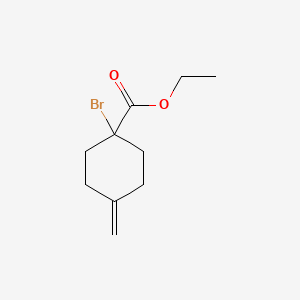
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
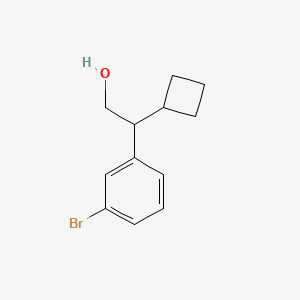
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
